molecular formula C21H16N2O3S2 B12187918 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12187918
M. Wt: 408.5 g/mol
InChI Key: BGLNQCUOAGQLOR-ODLFYWEKSA-N
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Description

Thiazolidinones are a well-studied class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. The target compound features a 2,4-dimethoxyphenyl group at position 3 and a 4-quinolylmethylene substituent at position 5, which distinguish it from simpler analogs . Its synthesis follows established protocols for thiazolidinone derivatives, typically involving condensation of rhodanine precursors with appropriately substituted aldehydes under microwave or conventional heating .

Properties

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethoxyphenyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2O3S2/c1-25-14-7-8-17(18(12-14)26-2)23-20(24)19(28-21(23)27)11-13-9-10-22-16-6-4-3-5-15(13)16/h3-12H,1-2H3/b19-11-

InChI Key

BGLNQCUOAGQLOR-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-quinolinecarbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Halogenated analogs (e.g., Br, Cl) exhibit higher bioactivity in photosynthesis inhibition, likely due to increased lipophilicity and electrophilicity . In contrast, methoxy groups in the target compound may prioritize solubility over potency.
  • Hydrogen Bonding : Derivatives with hydroxy groups (e.g., 2-hydroxybenzylidene) form stable solvates via intermolecular H-bonding, whereas the target compound’s methoxy groups may limit such interactions .

Biological Activity

3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound combines structural features that are believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is C18H16N2O3S, with a molecular weight of approximately 344.39 g/mol. The compound features a thiazolidinone core with substituents that are critical for its biological activity.

Property Value
Molecular FormulaC18H16N2O3S
Molecular Weight344.39 g/mol
IUPAC Name3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS Number929851-79-6

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thioketones with aldehydes or ketones in the presence of a suitable catalyst. For this specific compound, the process can be outlined as follows:

  • Reactants : 2,4-Dimethoxybenzaldehyde and 4-quinolylmethanethiol.
  • Catalyst : Acidic or basic conditions may be employed to facilitate the reaction.
  • Procedure : The reactants are mixed under controlled temperature and stirring until the desired product precipitates.
  • Purification : The product is purified using recrystallization techniques.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. A study by Khedher et al. (2013) demonstrated that various thiazolidinone compounds showed strong inhibitory effects on breast cancer cell lines (MCF-7 and SKBR3) . The study highlighted that these compounds could induce apoptosis and inhibit cell proliferation.

The mechanisms through which 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect normal cells from oxidative stress.

Study on Breast Cancer Cells

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Synergistic Effects with Other Agents

Another study explored the synergistic effects of this thiazolidinone derivative when combined with resveratrol analogs. The combination therapy exhibited enhanced cytotoxicity against cancer cells compared to individual treatments, suggesting potential for developing combination therapies in clinical settings .

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